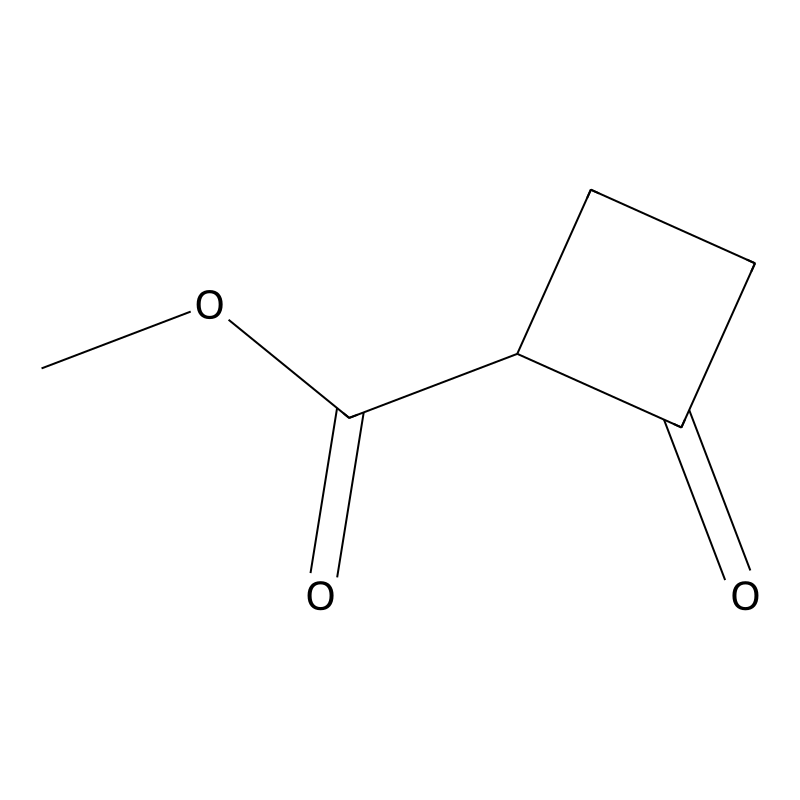

Methyl 2-oxocyclobutanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-oxocyclobutanecarboxylate is an organic compound with the molecular formula and a molar mass of approximately 128.13 g/mol. It is characterized by a cyclobutane ring fused with a carbonyl group and a carboxylate ester functionality. The compound is slightly soluble in water and possesses a boiling point of around 188 °C. Its structure includes a carbonyl group at the second position of the cyclobutane ring, which contributes to its unique chemical reactivity and properties .

- Esterification: Reacting with alcohols to form esters.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding acid.

- Condensation Reactions: It can react with nucleophiles due to the electrophilic nature of the carbonyl carbon.

These reactions make it a valuable intermediate in organic synthesis .

Methyl 2-oxocyclobutanecarboxylate can be synthesized through several methods:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can lead to the formation of the cyclobutane ring.

- Carbonylation Reactions: Introducing carbonyl groups into cyclic systems through carbon monoxide and suitable reagents.

- Esterification: Reacting cyclobutanecarboxylic acid with methanol under acidic conditions to produce the ester .

These methods highlight its versatility as a synthetic building block in organic chemistry.

Methyl 2-oxocyclobutanecarboxylate serves as an important intermediate in:

- Pharmaceutical Synthesis: Used in the development of various bioactive compounds.

- Agricultural Chemicals: Potential applications in developing herbicides or fungicides.

- Material Science: As a precursor for synthesizing polymers or other materials with specific properties .

Several compounds share structural similarities with methyl 2-oxocyclobutanecarboxylate, including:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| Methyl 3-oxocyclobutanecarboxylate | 695-95-4 | 0.97 |

| Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate | 78685-51-5 | 1.00 |

| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 | 1.00 |

| Methyl 2-isopropyl-2-methyl-5-oxohexanoate | 33422-34-3 | 0.97 |

| (1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-carboxylic acid | 22571-78-4 | 1.00 |

These compounds illustrate variations in substitution patterns on the cyclobutane ring or modifications to the carboxylic acid moiety, affecting their reactivity and potential applications.

Methyl 2-oxocyclobutanecarboxylate's unique structure allows it to serve as a versatile building block in organic synthesis while highlighting its potential biological activities and applications across various fields.